molecular formula C8H12Cl2N2O B12840098 3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride

3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride

Cat. No.: B12840098
M. Wt: 223.10 g/mol
InChI Key: PJJGMZDFZVQUEP-UHFFFAOYSA-N
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Description

3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is a chemical compound with the molecular formula C8H10N2O It is a derivative of pyrrolopyridine, a class of compounds known for their diverse biological activities

Preparation Methods

The synthesis of 3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride typically involves several steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolopyridine core.

    Methoxylation: Introduction of the methoxy group at the 3-position is achieved through a nucleophilic substitution reaction.

    Hydrogenation: The dihydro form is obtained by hydrogenating the pyrrolopyridine core under specific conditions.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalytic processes and controlled reaction conditions.

Chemical Reactions Analysis

3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolopyridine core.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the dihydrochloride salt.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride can be compared with other similar compounds such as:

  • 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
  • 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
  • 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

These compounds share a similar pyrrolopyridine core but differ in the substituents attached to the core structure. The unique properties of this compound arise from the presence of the methoxy group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H12Cl2N2O

Molecular Weight

223.10 g/mol

IUPAC Name

3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride

InChI

InChI=1S/C8H10N2O.2ClH/c1-11-7-2-6-3-9-5-8(6)10-4-7;;/h2,4,9H,3,5H2,1H3;2*1H

InChI Key

PJJGMZDFZVQUEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CNC2)N=C1.Cl.Cl

Origin of Product

United States

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